

Application Notes and Protocols for MT-4 Cell Line Culture

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: MT-4
Cat. No.: B15612520

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The **MT-4** cell line is a human T-cell lymphoblastoid cell line established by the co-cultivation of leukocytes from an adult T-cell leukemia (ATL) patient with umbilical cord blood lymphocytes.[1][2] These cells are transformed by the Human T-lymphotropic virus 1 (HTLV-1) and are notable for their high permissiveness to HIV-1 infection, making them a valuable tool in HIV research and antiviral drug screening.[1][2][3] This document provides a comprehensive guide to the culture and maintenance of the **MT-4** cell line.

Data Presentation

Table 1: **MT-4** Cell Line Characteristics

Characteristic	Description
Organism	Homo sapiens (Human)
Tissue of Origin	Umbilical cord blood lymphocytes co-cultivated with peripheral leukocytes from an ATL patient[2]
Cell Type	T-cell lymphoblast[1][2]
Growth Properties	Suspension[4]
Doubling Time	Approximately 30 hours[1]
Morphology	Lymphocyte-like[4]
Karyotype	2n=46[2]
Virus Production	Produces HTLV-1[1]

Table 2: Culture and Subculture Parameters

Parameter	Recommended Value
Seeding Density	2×10^5 - 4×10^5 cells/mL[5]
Subculture Cell Density	When cell density approaches 9×10^5 cells/mL[2]
Split Ratio	1:2 to 1:4[4]
Saturation Density	$\sim 9 \times 10^5$ cells/mL[2]
Cryopreservation Density	5×10^6 - 1×10^7 cells/mL[5]

Experimental Protocols

Media and Reagents

Complete Growth Medium:

- RPMI 1640 medium[2][4][6]

- 10% Fetal Bovine Serum (FBS), decomplexed (heat-inactivated)[2][6]
- 2mM L-Glutamine[2]

Note: Some protocols may use 20% FBS.[7] Penicillin-Streptomycin can be added after the cells are in good condition post-thawing.[5]

Cryopreservation Medium:

- 50% RPMI-1640[5]
- 40% Fetal Bovine Serum (FBS)[5]
- 10% DMSO[5]

Thawing of Cryopreserved MT-4 Cells

- Warm the complete growth medium to 37°C in a water bath.[5]
- Quickly thaw the cryovial in a 37°C water bath until a small ice crystal remains.[5]
- Sterilize the outside of the vial with 70% ethanol.[5]
- Under sterile conditions, transfer the cell suspension into a 15 mL conical tube containing 6-7 mL of pre-warmed complete growth medium.[5]
- Centrifuge the cell suspension at 1100 rpm for 4 minutes at room temperature.[5]
- Aspirate the supernatant and resuspend the cell pellet in 1 mL of fresh complete growth medium.[5]
- Transfer the resuspended cells into a T25 flask containing 4 mL of complete growth medium.[5]
- Incubate at 37°C in a humidified atmosphere with 5% CO₂. [2][5]

Routine Cell Culture and Maintenance

- Incubate the cells at 37°C with 5% CO₂. [2]

- Examine the culture daily for cell density, morphology, and signs of contamination.
- Maintain the cell density between 2×10^5 and 9×10^5 cells/mL.[2]

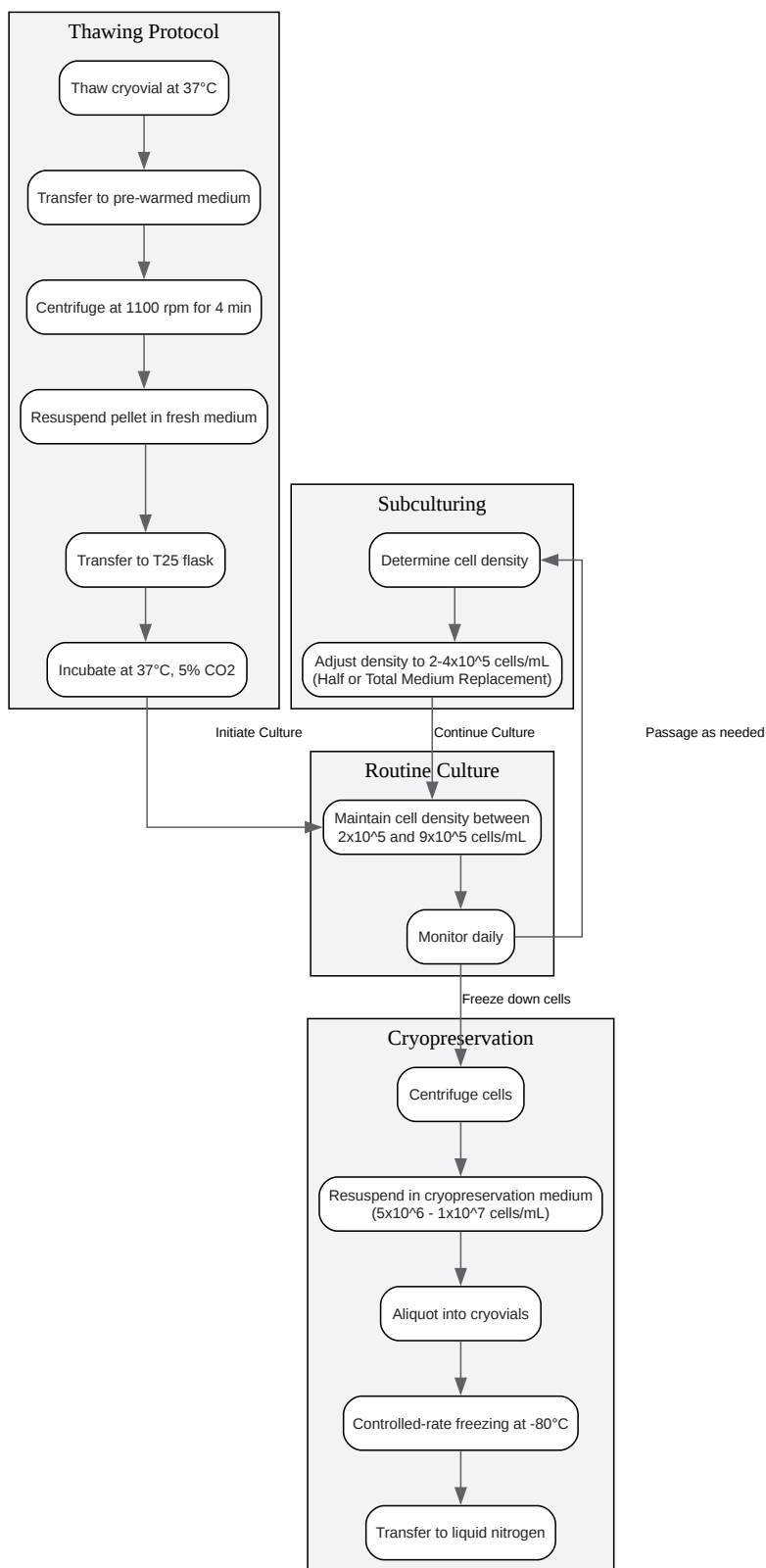
Subculturing (Passaging):

- Half-medium replacement: When the culture medium is not yellow and cell debris is minimal, gently pipette the cell suspension to ensure homogeneity.[5] Remove a portion of the cell suspension and replace it with fresh, pre-warmed complete growth medium to adjust the cell density to 2×10^5 - 4.0×10^5 cells/mL.[5]
- Total-medium replacement: If the medium has turned yellow or there is significant cell debris, transfer the entire cell suspension to a centrifuge tube.[5]
 - Centrifuge at 1100 rpm for 4 minutes.[5]
 - Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium to a density of 2×10^5 - 4.0×10^5 cells/mL.[5]
 - Transfer to a new culture flask.

Cryopreservation of MT-4 Cells

- Use cells from a healthy, logarithmically growing culture.
- Transfer the cell suspension to a centrifuge tube and spin at 1100 rpm for 4 minutes.[5]
- Discard the supernatant and resuspend the cell pellet in pre-cooled (4°C) cryopreservation medium to a final density of 5×10^6 - 1×10^7 cells/mL.[5]
- Aliquot 1 mL of the cell suspension into sterile cryovials.[5]
- Place the cryovials in a controlled-rate freezing container (e.g., Mr. Frosty) and store at -80°C for at least 4 hours to ensure a cooling rate of approximately -1°C/minute.[5][8]
- Transfer the vials to liquid nitrogen for long-term storage.[5][8]

Visualizations



[Click to download full resolution via product page](#)

Caption: **MT-4** Cell Culture Workflow from Thawing to Cryopreservation.

Biosafety Considerations:

The **MT-4** cell line produces HTLV-1, a human pathogen. Therefore, these cells must be handled under Biosafety Level 2 (BSL-2) containment practices.^{[2][9]} All work should be performed in a certified biological safety cabinet, and appropriate personal protective equipment should be worn. All waste materials should be decontaminated before disposal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cellosaurus cell line MT-4 (CVCL_2632) [cellosaurus.org]
- 2. MT-4. Culture Collections [culturecollections.org.uk]
- 3. Elucidating the Basis for Permissivity of the MT-4 T-Cell Line to Replication of an HIV-1 Mutant Lacking the gp41 Cytoplasmic Tail - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MT-4 cell line | Ubigenes [ubigenes.us]
- 5. ubigenes.us [ubigenes.us]
- 6. Human T Cell Line Mt4 | ATCC | Bioz [bioz.com]
- 7. -Detailed Information [JCRB1216]- [cellbank.nibn.go.jp]
- 8. Freezing and thawing of cell lines protocol. EuroMAbNet [euromabnet.com]
- 9. accegen.com [accegen.com]
- To cite this document: BenchChem. [Application Notes and Protocols for MT-4 Cell Line Culture]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15612520/docs#application-notes-and-protocols-for-mt-4-cell-line-culture>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)